1-(4-(三氟甲基)苯基)乙胺

描述

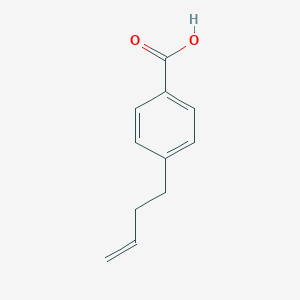

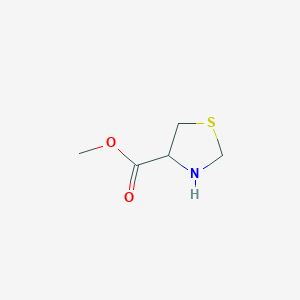

1-(4-Trifluoromethylphenyl)ethylamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-Trifluoromethylphenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Trifluoromethylphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Trifluoromethylphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

不对称生物还原

1-(4-(三氟甲基)苯基)乙胺用于4-(三氟甲基)苯乙酮不对称还原生成® -1 -[4-(三氟甲基)苯基]乙醇 . 该过程由重组大肠杆菌细胞进行,具有优异的对映选择性 . 该过程具有可扩展性,在应用方面具有潜力 .

极性有机溶剂-水体系

该化合物用于建立有效的极性有机溶剂-水体系,以提高重组E. 大肠杆菌细胞 . 尝试了几种极性有机溶剂,并将其以5%的体积分数添加到反应缓冲液中 .

药物中间体

® -1 -[4-(三氟甲基)苯基]乙醇衍生自1-(4-(三氟甲基)苯基)乙胺,是一种重要的对映体富集中间体,用于生产AD101 (SCH-350581),这是一种广泛用于艾滋病患者的趋化因子CCR5拮抗剂,通过阻断其进入细胞来抑制HIV-1的复制 .

脂肪酶催化的酯交换反应

1-(4-(三氟甲基)苯基)乙胺用于通过脂肪酶催化的酯交换反应在有机溶剂中对其乙醇对映异构体进行动力学拆分 . 从假单胞菌属选择PS脂肪酶作为最佳生物催化剂,并使用乙酸乙烯酯作为异辛烷中酯交换反应的酰基供体 .

工艺优化

该化合物用于优化脂肪酶催化的酯交换反应在有机相中对其乙醇对映异构体进行动力学拆分的工艺 . 响应面法被引入作为工艺优化的工具,并获得了最佳条件

作用机制

Target of Action

It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Studies have shown that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . In this process, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Biochemical Pathways

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process involves the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Pharmacokinetics

It’s known that similar compounds can be stored in an inert atmosphere at 2-8°c .

Result of Action

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process results in the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Action Environment

The action of 1-(4-(Trifluoromethyl)phenyl)ethanamine can be influenced by environmental factors such as temperature, enzyme dosage, substrate ratio, and time . For instance, the transesterification process was optimized under conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min .

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382091 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-84-6 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine challenging using traditional chemical methods?

A1: The synthesis of chiral bulky amines, like (S)-1-(4-Trifluoromethylphenyl)ethylamine, poses a significant challenge for traditional chemical methods. These methods often struggle to achieve high enantioselectivity, meaning they produce a mixture of both enantiomers (mirror image molecules) rather than predominantly the desired (S)-enantiomer. This lack of selectivity can be problematic, especially in pharmaceutical applications where the different enantiomers can exhibit different biological activities.

Q2: How does the research paper address this challenge using ω-transaminase?

A2: The research demonstrates a promising biocatalytic approach to synthesize (S)-1-(4-Trifluoromethylphenyl)ethylamine using an ω-transaminase (ω-TA) enzyme []. ω-TAs offer a significant advantage over traditional methods as they can catalyze the synthesis of chiral amines with high enantioselectivity. The researchers specifically used a ω-TA (TR8) isolated from a marine bacterium, highlighting the potential of exploring diverse biological sources for novel biocatalysts.

Q3: What strategies were employed to optimize the biocatalytic process?

A3: The researchers investigated various factors to optimize the biocatalytic process. They identified that isopropylamine concentrations above 75 mM inhibit the enzyme []. Additionally, they found that incorporating 25-30% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent enhances enzyme activity []. To further improve the yield, they explored an in situ product removal (ISPR) approach using a two-phase system with n-hexadecane. This system helps mitigate product inhibition, although it initially reduced enzyme activity due to substrate partitioning into the organic phase. To overcome this, DMSO was strategically added to enhance substrate mass transfer while maintaining the benefits of the ISPR system [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B92072.png)

![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)